UK-101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

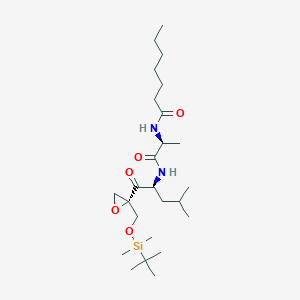

Molecular Formula |

C25H48N2O5Si |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide |

InChI |

InChI=1S/C25H48N2O5Si/c1-10-11-12-13-14-21(28)26-19(4)23(30)27-20(15-18(2)3)22(29)25(16-31-25)17-32-33(8,9)24(5,6)7/h18-20H,10-17H2,1-9H3,(H,26,28)(H,27,30)/t19-,20-,25-/m0/s1 |

InChI Key |

OHYPIFPQEYUPDQ-RLSLOFABSA-N |

Isomeric SMILES |

CCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CCCCCCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UK-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-101 is a potent and selective small molecule inhibitor of the immunoproteasome catalytic subunit β1i, also known as low molecular mass polypeptide 2 (LMP2).[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical anti-tumor activity. The information presented is collated from publicly available research and is intended to serve as a technical resource for professionals in the fields of oncology, immunology, and drug development.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

This compound functions as a selective and covalent inhibitor of the LMP2 subunit of the immunoproteasome.[3][4] The immunoproteasome is an alternative form of the constitutive proteasome, with distinct catalytic β-subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7), and is highly expressed in hematopoietic cells and in various cancer tissues, including prostate cancer, while having limited expression in most normal tissues.[5] This differential expression provides a therapeutic window for selective targeting of cancerous cells.

This compound's inhibitory activity is characterized by the covalent modification of the LMP2 subunit, which can be visualized as an increase in its apparent molecular weight on a Western blot.[4] This binding is stable, persisting for at least 48 hours after removal of the compound, indicating an irreversible mode of inhibition.[4] The primary enzymatic activity inhibited by this compound is the chymotrypsin-like (CT-L) activity of the proteasome.[4]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays.

| Parameter | Target | Value | Selectivity | Reference |

| IC50 | Immunoproteasome β1i (LMP2) | 104 nM | - | [2] |

| IC50 | Constitutive Proteasome β1c | 15 µM | 144-fold vs. β1i | [2] |

| IC50 | Constitutive Proteasome β5 subunit | 1 µM | 10-fold vs. β1i | [2] |

Cellular Consequences of LMP2 Inhibition by this compound

The selective inhibition of LMP2 by this compound triggers a cascade of cellular events culminating in anti-proliferative and pro-apoptotic effects in cancer cells.

Induction of G1/S Phase Cell Cycle Arrest

Treatment of cancer cells, such as the PC-3 prostate cancer cell line, with this compound leads to a dose-dependent arrest in the G1 phase of the cell cycle.[2] This arrest is associated with the accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27).[2] p27 is a critical regulator of the G1/S checkpoint, and its accumulation prevents the transition of cells into the DNA synthesis (S) phase.[6][7][8]

Induction of Apoptosis

This compound treatment induces apoptotic cell death in a dose-dependent manner.[2] A key indicator of apoptosis observed following this compound treatment is the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspases.[2] The apoptotic cascade involves the activation of initiator and executioner caspases, which are responsible for the systematic dismantling of the cell.

Independence from NF-κB Inhibition

Notably, the anti-tumor activity of this compound appears to be independent of the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This is a significant point of differentiation from many general proteasome inhibitors, which often exert their effects through the blockade of NF-κB activation. In PC-3 cells stimulated with TNF-α, this compound did not prevent the degradation of phosphorylated IκBα, a key step in the activation of the canonical NF-κB pathway.[5]

Preclinical In Vivo Efficacy

In a mouse xenograft model of human prostate cancer, intraperitoneal administration of this compound resulted in a dose-dependent decrease in tumor volume.[2] A significant reduction in tumor volume was observed at a dose of 3 mg/kg administered twice a week for three weeks. Importantly, mice treated with this compound did not exhibit significant systemic toxicity, and their body weights remained stable throughout the treatment period, suggesting a favorable safety profile.[2]

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited in this guide. These are generalized protocols and may require optimization for specific experimental conditions.

Western Blot Analysis for LMP2 Covalent Modification and PARP Cleavage

Protocol Overview:

-

Cell Treatment: PC-3 prostate cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 90 minutes for covalent modification studies).[4]

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-LMP2 or anti-PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the emitted light is captured using an imaging system. A shift in the molecular weight of LMP2 indicates covalent modification by this compound, while the appearance of a cleaved PARP fragment indicates apoptosis.

Cell Viability (MTS) Assay

Protocol Overview:

-

Cell Seeding: PC-3 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: The plate is incubated for a specified period (e.g., 48 hours) to allow the compound to exert its effect.

-

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to each well.[9][10][11][12]

-

Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan is then measured at approximately 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Proteasome Chymotrypsin-Like (CT-L) Activity Assay

Protocol Overview:

-

Cell Treatment: PC-3 cells are treated with this compound or other proteasome inhibitors for a short duration (e.g., 2 hours).[4]

-

Cell Lysis: Cells are lysed to release cellular contents, including proteasomes.

-

Substrate Addition: A luminogenic substrate specific for the chymotrypsin-like activity of the proteasome, such as Suc-Leu-Leu-Val-Tyr-aminoluciferin, is added to the cell lysates.[1][5][9][13][14]

-

Incubation: The reaction is incubated to allow the proteasome to cleave the substrate, releasing aminoluciferin.

-

Luminescence Measurement: In the presence of luciferase and ATP (often included in the reagent mix), the released aminoluciferin generates a luminescent signal that is proportional to the proteasome's CT-L activity. The signal is measured using a luminometer.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the LMP2 subunit of the immunoproteasome. Its mechanism of action, centered on the induction of G1/S phase cell cycle arrest and apoptosis in cancer cells, provides a strong rationale for its further development as an anti-cancer therapeutic. The observed efficacy in a preclinical prostate cancer model, coupled with a favorable safety profile, underscores its potential. The distinct mechanism, independent of NF-κB inhibition, may offer advantages over general proteasome inhibitors, potentially leading to a wider therapeutic index. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the full therapeutic potential of this compound in various malignancies.

References

- 1. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. p27Kip1 inhibits the cell cycle through non-canonical G1/S phase-specific gatekeeper mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. Overexpression of p27KIP1 induced cell cycle arrest in G1 phase and subsequent apoptosis in HCC-9204 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of p27Kip1 phosphorylation and G1 cell cycle progression by protein phosphatase PPM1G - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell-Based Proteasome-Glo™ Assays [promega.com]

- 10. p27Kip1 Is Required to Mediate a G1 Cell Cycle Arrest Downstream of ATM following Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. promega.com [promega.com]

- 14. Proteasome-Glo™ Assays [promega.com]

UK-101: A Technical Guide to the Discovery of a Selective Immunoproteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of UK-101, a selective inhibitor of the immunoproteasome subunit β1i (Low Molecular Mass Polypeptide 2, LMP2). This compound, a peptide epoxyketone, has emerged as a valuable chemical probe for studying the biological roles of the immunoproteasome and as a potential therapeutic agent in oncology. This document details the quantitative data, experimental methodologies, and key signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, providing a comparative overview of its potency, selectivity, and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against Proteasome Subunits

| Subunit Target | IC50 (nM) | Selectivity vs. β1c | Selectivity vs. β5c | Reference |

| Immunoproteasome β1i (LMP2) | 104 | 144-fold | 10-fold | [1][2] |

| Constitutive Proteasome β1c | 15,000 | - | - | [1] |

| Constitutive Proteasome β5c | 1,000 | - | - | [1] |

| Immunoproteasome β5i (LMP7) | - | 30-fold | - | [2] |

Table 2: Cellular Effects of this compound on Prostate Cancer Cells (PC-3)

| Parameter | Concentration Range | Effect | Reference |

| Cell Viability | 2-8 µM | Dose-dependent decrease | [1] |

| Cell Cycle | 2-8 µM | G1 phase arrest | [1] |

| Apoptosis | 2-8 µM | Induction of apoptosis, PARP cleavage | [1] |

| p27 Accumulation | 1-8 µM | Dose-dependent increase | [1] |

Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Mouse Xenograft Model

| Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |

| 1-3 mg/kg | Intraperitoneal injection | Twice a week for 3 weeks | Significant decrease in tumor volume at 3 mg/kg (~50-60%) | [1][3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.

Cell Culture and Maintenance

The PC-3 human prostate cancer cell line was utilized in the majority of the cellular studies.[5]

-

Cell Line: PC-3 (human prostate adenocarcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cell Viability Assay (MTS Assay)

To assess the effect of this compound on cell proliferation, the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) was employed.[5]

-

Cell Seeding: PC-3 cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, cells were treated with various concentrations of this compound (e.g., 1-8 µM) or vehicle control (DMSO).[1]

-

Incubation: Plates were incubated for the desired period (e.g., 24, 48 hours).[1][5]

-

MTS Reagent Addition: 20 µL of MTS reagent was added to each well.[1]

-

Final Incubation: Plates were incubated for 1-4 hours at 37°C.[1]

-

Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as the ratio of the absorbance of treated cells to that of vehicle-treated cells, expressed as a percentage.

Western Blotting for Protein Expression Analysis

Western blotting was used to detect the covalent modification of LMP2 by this compound and to analyze the levels of various proteins involved in cell cycle and apoptosis.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) were separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against LMP2, PARP, p27, or β-actin overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

siRNA-Mediated Knockdown of LMP2

To validate LMP2 as the pharmacological target of this compound, small interfering RNA (siRNA) was used to knockdown its expression.[7][8]

-

siRNA: Pooled siRNAs targeting LMP2 or a non-targeting control siRNA were used.[5]

-

Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine) was used according to the manufacturer's instructions.

-

Procedure:

-

PC-3 cells were seeded in 6-well plates.

-

siRNA and transfection reagent were separately diluted in serum-free medium and then combined.

-

The siRNA-lipid complex was added to the cells.

-

After 24-48 hours of incubation, the medium was replaced with complete medium.

-

Knockdown efficiency was assessed by Western blotting.

-

The effect of this compound on the LMP2-knockdown cells was then evaluated using a cell viability assay.

-

Proteasome Activity Assay

The chymotrypsin-like (CT-L) activity of the proteasome was measured to confirm the inhibitory effect of this compound.[3]

-

Substrate: A luminogenic or fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) was used.[9]

-

Cell Lysate Preparation: PC-3 cells were treated with this compound or a control inhibitor for a specified time. Cells were then lysed to obtain total cell extracts.

-

Assay Procedure:

-

Cell lysate was added to a 96-well plate.

-

The proteasome substrate was added to each well.

-

The plate was incubated at 37°C.

-

The fluorescence or luminescence was measured over time using a plate reader.

-

-

Data Analysis: The rate of substrate cleavage was calculated to determine the proteasome activity.

In Vivo Prostate Cancer Xenograft Model

The anti-tumor efficacy of this compound was evaluated in a nude mouse xenograft model of human prostate cancer.[3][4]

-

Animal Model: Male athymic nude mice (4-6 weeks old).

-

Cell Implantation: PC-3 cells (e.g., 1 x 10^6 cells in a mixture of medium and Matrigel) were subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers.

-

Treatment: When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment and control groups. This compound (e.g., 1-3 mg/kg) or vehicle was administered via intraperitoneal injection according to a defined schedule (e.g., twice a week for 3 weeks).[1]

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.

-

Toxicity Assessment: Mouse body weight was monitored throughout the study as an indicator of systemic toxicity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the pivotal experiments.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for MTS cell viability assay.

Caption: In vivo efficacy study workflow.

References

- 1. broadpharm.com [broadpharm.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Molecular Basis of the Selectivity of the Immunoproteasome Catalytic Subunit LMP2-Specific Inhibitor Revealed by Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "TARGET VALIDATION OF this compound AND FUNCTIONAL STUDIES OF β1i" by Marie V. Wehenkel [uknowledge.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. Lipid Nanoparticle Delivery of mRNA and siRNA for Concurrent Restoration of Tumor Suppressor and Inhibition of Tumorigenic Driver in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A selective inhibitor of the immunoproteasome subunit LMP2 induces apoptosis in PC-3 cells and suppresses tumour growth in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.novusbio.com [resources.novusbio.com]

Dual Personalities of UK-101: A Tale of Two Selective Inhibitors

The designation "UK-101" refers to at least two distinct and well-characterized small molecule inhibitors with different target selectivity profiles. This guide provides an in-depth technical overview of both the immunoproteasome inhibitor this compound and the ULK1/2 kinase inhibitor this compound, intended for researchers, scientists, and drug development professionals.

This compound: A Selective Immunoproteasome β1i (LMP2) Inhibitor

This iteration of this compound is a potent and selective inhibitor of the β1i (LMP2) subunit of the immunoproteasome. It has demonstrated potential in the context of prostate cancer research through the induction of apoptosis and cell cycle arrest.[1]

Target Selectivity Profile

The selectivity of this this compound molecule has been quantitatively assessed against different proteasome subunits. The following table summarizes its inhibitory concentrations (IC50).

| Target Subunit | IC50 | Selectivity vs. β1i |

| Immunoproteasome β1i (LMP2) | 104 nM | - |

| Constitutive Proteasome β1c | 15 µM | 144-fold |

| Constitutive Proteasome β5 | 1 µM | 10-fold |

Mechanism of Action

This compound acts as a covalent inhibitor.[2] Its epoxyketone pharmacophore covalently modifies the N-terminal threonine nucleophile of the catalytic β1i subunit, leading to the formation of a stable 6-membered morpholino ring.[2] This irreversible binding selectively inactivates the chymotrypsin-like activity of the immunoproteasome.[2] Downstream cellular effects observed upon treatment with this this compound include the accumulation of p27, cleavage of PARP, and arrest of the cell cycle in the G1 phase, ultimately leading to apoptosis.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of the immunoproteasome inhibitor this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action for this compound as an immunoproteasome inhibitor.

Caption: Workflow for a proteasome activity inhibition assay.

Experimental Protocols

Proteasome Activity Assay (In Vitro)

-

Reagent Preparation :

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

Reconstitute purified human immunoproteasome in assay buffer.

-

Prepare a fluorogenic substrate specific for the β1i subunit (e.g., Ac-PAL-AMC) in assay buffer.

-

-

Assay Procedure :

-

In a 96-well plate, add a fixed amount of the immunoproteasome to each well.

-

Add the serially diluted this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) kinetically over a period of time (e.g., 60 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each this compound concentration.

-

Normalize the rates to a DMSO control (100% activity).

-

Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This compound: A Potent ULK1/2 Kinase Inhibitor

This version of this compound is a small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), which are key regulators of the autophagy pathway.[3][4] This molecule is being investigated for its therapeutic potential in cancers that are dependent on autophagy.[4]

Target Selectivity Profile

This this compound demonstrates potent inhibition of both ULK1 and ULK2 kinases. The biochemical IC50 values are summarized below.

| Target Kinase | IC50 (95% CI) |

| ULK1 | 8.3 nM (7.2–9.6 nM) |

| ULK2 | 30 nM (26–35 nM) |

Mechanism of Action

Molecular dynamics simulations suggest that this this compound is an ATP-competitive inhibitor.[3][5] It is predicted to bind to the ATP-binding site of ULK1 and ULK2, forming hydrogen bonds with the hinge region and the catalytic lysine.[4] The selectivity of this compound for ULK kinases may be partially explained by its occupation of a hydrophobic pocket near the N-terminus of the αC-helix.[3][5] By inhibiting ULK1 and ULK2, this compound blocks the initiation of the autophagy cascade.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ULK1/2 in the autophagy pathway and a general workflow for a kinase inhibition assay.

Caption: Role of ULK1/2 in the autophagy signaling pathway.

Caption: Workflow for a radiometric kinase inhibition assay.

Experimental Protocols

Biochemical Kinase Assay (e.g., Radiometric Assay)

-

Reagent Preparation :

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Reconstitute purified, active ULK1 or ULK2 enzyme in kinase assay buffer.

-

Prepare a reaction mix containing a suitable peptide substrate and [γ-32P]ATP in kinase assay buffer.

-

-

Assay Procedure :

-

In a 96-well plate, add the serially diluted this compound.

-

Add the ULK1 or ULK2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate mix.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

-

Data Acquisition and Analysis :

-

Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Wash the filter mat extensively to remove unincorporated [γ-32P]ATP.

-

Allow the mat to dry and measure the incorporated radioactivity for each spot using a scintillation counter.

-

Normalize the counts to a DMSO control (100% activity).

-

Plot the normalized activity against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on UK-101: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Evaluation of a Novel Immunoproteasome Inhibitor

This technical guide provides a comprehensive overview of the early-stage research on UK-101, a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2). The information presented is curated for researchers, scientists, and drug development professionals, focusing on the compound's mechanism of action, preclinical efficacy in prostate cancer models, and detailed experimental methodologies.

Core Compound Activity and Selectivity

This compound has been identified as a potent inhibitor of the immunoproteasome subunit LMP2, demonstrating significant selectivity over other proteasome subunits. This selectivity presents a potential therapeutic advantage by minimizing off-target effects associated with broader proteasome inhibition.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Selectivity vs. β1c | Selectivity vs. β5 |

| Immunoproteasome β1i (LMP2) | 104 nM | 144-fold | 10-fold |

| Constitutive Proteasome β1c | 15 µM | - | - |

| Constitutive Proteasome β5 | 1 µM | - | - |

Data compiled from publicly available research.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Early research indicates that this compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest in prostate cancer cells.

Cell Cycle Analysis

Treatment of PC-3 prostate cancer cells with this compound leads to an accumulation of cells in the G1 phase of the cell cycle in a dose-dependent manner.[1] This arrest is associated with the accumulation of the cyclin-dependent kinase inhibitor p27.[1]

Apoptosis Induction

This compound induces apoptosis in PC-3 cells, as evidenced by an increase in PARP cleavage, a hallmark of programmed cell death.[1] The pro-apoptotic effect of this compound is dose-dependent.[1] Interestingly, studies have shown that the anticancer activity of this compound in PC-3 cells is not mediated by the blockade of NF-κB signaling, a common pathway affected by general proteasome inhibitors.[2] This suggests a distinct mechanism of action for this compound-induced apoptosis.

Table 2: In Vitro Cellular Effects of this compound on PC-3 Cells

| Parameter | Concentration Range | Treatment Duration | Observed Effect |

| Cell Cycle Arrest | 1-8 µM | 24 hours | Accumulation of cells in G1 phase.[1] |

| p27 Accumulation | 1-8 µM | 24 hours | Dose-dependent increase.[1] |

| Apoptosis (PARP Cleavage) | 1-8 µM | 24 hours | Significant, dose-dependent increase.[1] |

In Vivo Efficacy in a Prostate Cancer Xenograft Model

The anti-tumor activity of this compound has been evaluated in a preclinical mouse xenograft model of human prostate cancer.

Tumor Growth Inhibition

Intraperitoneal administration of this compound resulted in a significant, dose-dependent decrease in tumor volume in nude mice bearing PC-3 xenografts.[1] At a dose of 3 mg/kg administered twice a week for three weeks, this compound showed significant tumor growth inhibition.[1]

Tolerability

Mice treated with this compound exhibited less systemic toxicity compared to those treated with broader proteasome inhibitors. The body weights of the this compound-treated mice remained steady throughout the 3-week treatment period, indicating good tolerability.[1]

Table 3: In Vivo Efficacy of this compound in PC-3 Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Duration | Outcome |

| Male BALB/c athymic nude mice | PC-3 | 1-3 mg/kg, intraperitoneal injection | Twice a week | 3 weeks | Dose-dependent decrease in tumor volume.[1] |

Experimental Protocols

This section provides an overview of the methodologies employed in the early research of this compound.

Cell Culture

-

Cell Line: PC-3 human prostate cancer cells.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: PC-3 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control for the indicated time periods.

-

MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well.

-

Incubation: Plates were incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance was read at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

Apoptosis Detection (TUNEL Assay)

-

Cell Preparation: PC-3 cells were cultured on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS).

-

TUNEL Reaction: Cells were incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.

-

Detection: The incorporated biotin-dUTP was detected using streptavidin-HRP followed by a substrate solution to generate a colored signal in apoptotic cells.

-

Microscopy: Stained cells were visualized and quantified using light microscopy.

Western Blot Analysis

-

Protein Extraction: PC-3 cells treated with this compound were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against LMP2, PARP, p27, and a loading control (e.g., β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Prostate Cancer Xenograft Model

-

Animal Model: Male BALB/c athymic nude mice (6-8 weeks old) were used.

-

Cell Implantation: 1 x 10^6 PC-3 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Measurement: Tumors were allowed to grow to a palpable size. Tumor volume was measured regularly using calipers and calculated using the formula: (length x width^2) / 2.

-

Compound Administration: When tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal injection according to the specified dosing schedule.

-

Monitoring: Animal body weight and tumor size were monitored throughout the study.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

Caption: Proposed mechanism of action of this compound in prostate cancer cells.

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Experimental workflow for in vivo evaluation of this compound.

References

An In-depth Technical Guide to UK-101: A Selective Immunoproteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of UK-101, a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2). The information presented herein is intended to support researchers and professionals in the fields of oncology, immunology, and drug development.

Core Chemical and Physical Properties

This compound is a synthetic small molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized in the tables below.

Chemical Identification

| Property | Value |

| IUPAC Name | N-((S)-1-(((S)-1-(((S)-2-(((tert-butyldimethylsilyl)oxy)methyl)oxiran-2-yl)-4-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)heptanamide |

| CAS Number | 1000313-40-5 |

| Molecular Formula | C₂₅H₄₈N₂O₅Si |

| Molecular Weight | 484.75 g/mol |

| SMILES | CCCCCCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)[C@]1(CO--INVALID-LINK--(C)C(C)(C)C)O1 |

Physicochemical Properties

| Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term |

Biological Activity and Pharmacological Data

This compound is a highly selective inhibitor of the LMP2 subunit of the immunoproteasome, demonstrating significantly less activity against other proteasomal subunits. This selectivity makes it a valuable tool for studying the specific roles of the immunoproteasome in various biological processes and as a potential therapeutic agent with a targeted mechanism of action.

Inhibitory Activity

| Target | IC₅₀ | Selectivity vs. β1i (LMP2) |

| β1i (LMP2) | 104 nM[1][2][3] | - |

| β1c | 15 µM[1][2][3] | 144-fold[1][2][3] |

| β5 | 1 µM[1][2][3] | 10-fold[1][2][3] |

In Vitro Cellular Effects in PC-3 Prostate Cancer Cells

| Effect | Concentration Range | Time Point | Key Findings |

| Induction of Apoptosis | 2-8 µM[3] | 24 hours | Dose-dependent increase in apoptosis, with a minimal increase in late apoptosis.[3] |

| Cell Cycle Arrest | 2-8 µM[3] | 24 hours | Induces G1 phase cell cycle arrest.[3] |

| Protein Accumulation | 1-8 µM[3] | 24 hours | Dose-dependent increase in p27 accumulation.[3] |

| PARP Cleavage | 1-8 µM[3] | 24 hours | Significant, dose-dependent increase in PARP cleavage, a marker of apoptosis.[3] |

In Vivo Efficacy in a Prostate Cancer Xenograft Model

| Animal Model | Dosing Regimen | Duration | Outcome |

| PC-3 Xenograft in Nude Mice | 1-3 mg/kg, intraperitoneal injection, twice a week | 3 weeks | Dose-dependent decrease in tumor volume, with significant reduction at 3 mg/kg.[3] No significant systemic toxicity was observed.[3] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of the LMP2 subunit of the immunoproteasome. This inhibition disrupts the normal degradation of specific cellular proteins, leading to their accumulation and subsequent activation of downstream signaling pathways that culminate in cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on the viability of PC-3 cells.

Materials:

-

PC-3 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for p27 and Cleaved PARP

This protocol describes the detection of p27 and cleaved PARP in PC-3 cells treated with this compound.

Materials:

-

PC-3 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p27, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in PC-3 cells treated with this compound using propidium iodide (PI) staining.

Materials:

-

PC-3 cells

-

This compound

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed PC-3 cells and treat with this compound as described for western blotting.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis in this compound-treated PC-3 cells using Annexin V-FITC and PI co-staining.

Materials:

-

PC-3 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed and treat PC-3 cells with this compound as previously described.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Prostate Cancer Xenograft Model

This protocol provides a general framework for establishing and treating PC-3 xenografts in nude mice. All animal procedures should be performed in accordance with institutional and national guidelines.

Materials:

-

Male athymic nude mice (4-6 weeks old)

-

PC-3 cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., corn oil with 10% DMSO)

-

Calipers for tumor measurement

Procedure:

-

Harvest PC-3 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1-3 mg/kg) or vehicle via intraperitoneal injection according to the desired schedule (e.g., twice a week).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, or biomarker analysis).

Conclusion

This compound is a valuable research tool for investigating the biological roles of the immunoproteasome. Its high selectivity for the LMP2 subunit allows for targeted studies that are not possible with broad-spectrum proteasome inhibitors. The data presented in this guide demonstrate its potential as an anti-cancer agent, particularly in the context of prostate cancer, by inducing cell cycle arrest and apoptosis. The provided protocols offer a foundation for researchers to further explore the therapeutic potential and mechanism of action of this compound.

References

Unraveling the Cellular Efficacy of UK-101: A Tale of Two Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "UK-101" refers to at least two distinct small molecule inhibitors with different cellular targets, mechanisms of action, and activity profiles across various cell lines. This guide provides a comprehensive overview of the cellular activity of both the immunoproteasome subunit LMP2 inhibitor this compound and the ULK1/2 kinase inhibitor often referred to as ULK-101. Understanding the specific context of each molecule is crucial for accurate interpretation of experimental results and advancement of targeted therapeutic strategies.

This compound: The Immunoproteasome LMP2 Inhibitor

This compound is a potent and selective inhibitor of the immunoproteasome subunit β1i, also known as LMP2. The immunoproteasome is a specialized form of the proteasome highly expressed in hematopoietic cells and induced by inflammatory cytokines in other cell types. Its upregulation in various cancers has made it an attractive therapeutic target. This compound exerts its cytotoxic effects primarily through the induction of apoptosis.

Quantitative Cellular Activity of this compound (LMP2 Inhibitor)

The activity of this compound has been evaluated in several cancer cell lines, demonstrating a consistent induction of cell death. The following table summarizes the available quantitative data on its cellular efficacy.

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Citation(s) |

| PC-3 | Prostate Cancer | Cell Viability | Apoptosis Induction | Induces apoptosis at 2-8 µM | [1] |

| PC-3 | Prostate Cancer | Cell Cycle Analysis | G1 Arrest | Induces G1 arrest at 2-8 µM | [1] |

| SW480 | Colon Cancer | Cell Viability | Cell Death | Induces apoptotic cell death | [2] |

| DLD-1 | Colon Cancer | Cell Viability | Cell Death | Induces apoptotic cell death | [2] |

| Various NSCLC lines | Non-Small Cell Lung Cancer | Cell Viability | Apoptosis Induction | Decreased cell viability and induced apoptosis in LMP2-expressing cells | [2] |

Note: Specific IC50 values for cell viability are not consistently reported in the reviewed literature; the focus is often on the concentration range that induces apoptosis.

Signaling Pathway of this compound (LMP2 Inhibitor)

This compound's mechanism of action is distinct from that of general proteasome inhibitors like bortezomib. While both induce apoptosis, this compound does so without significantly inhibiting the NF-κB signaling pathway. This suggests a more targeted mechanism that may result in a different side-effect profile. The inhibition of LMP2 leads to an accumulation of polyubiquitinated proteins and subsequent activation of the intrinsic apoptotic cascade, characterized by PARP and caspase-3 cleavage.[2]

ULK-101: The ULK1/2 Kinase Inhibitor

ULK-101 is a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of the initiation of autophagy. Autophagy is a cellular recycling process that can promote cancer cell survival under conditions of stress, such as nutrient deprivation. By inhibiting autophagy, ULK-101 can sensitize cancer cells to these stressors.

Quantitative Cellular Activity of ULK-101 (ULK1/2 Inhibitor)

ULK-101 has demonstrated potent biochemical and cellular activity. Its effects on cell viability are often studied in the context of nutrient stress, where autophagy plays a critical pro-survival role.

| Target/Cell Line | Context | Assay | Endpoint | IC50 / EC50 | Citation(s) |

| ULK1 (biochemical) | Kinase Activity | In vitro kinase assay | Inhibition of kinase activity | 8.3 nM | [3] |

| ULK2 (biochemical) | Kinase Activity | In vitro kinase assay | Inhibition of kinase activity | 30 nM | [3] |

| U2OS | Cellular ULK1 Activity | Quantitative Immunoblotting | Inhibition of Beclin 1 Ser15 phosphorylation | 390 nM | [4] |

| KRAS-mutant NSCLC cells | Nutrient Stress | Cell Viability | Sensitization to nutrient restriction | Sensitizes cells to nutrient stress | [5][6] |

| Osteosarcoma cells | Nutrient Stress | Cell Viability | Reduced survival in starvation media | Reduced survival | [5] |

Note: Specific IC50 values for the viability of KRAS-mutant NSCLC and osteosarcoma cell lines treated with ULK-101 under nutrient stress are not detailed in the provided search results, but the sensitizing effect is highlighted. Various KRAS-mutant NSCLC cell lines, including NCI-H358 and MIA PaCa-2, have been shown to be sensitive to other targeted inhibitors.[7]

Signaling Pathway of ULK-101 (ULK1/2 Inhibitor)

ULK-101 acts at the very beginning of the autophagy cascade. Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1 complex (ULK1, ATG13, FIP200, and ATG101). During starvation or other cellular stress, mTORC1 is inactivated, allowing the ULK1 complex to become active. ULK1 then phosphorylates downstream components, such as the VPS34 complex, to initiate the formation of the phagophore, the precursor to the autophagosome. ULK-101 directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking these initial steps of autophagy.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or ULK-101 (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Workflow:

Detailed Steps:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Autophagy Assay (LC3 Turnover)

This western blot-based assay monitors the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and the degradation of LC3-II, indicating autophagic flux.

Workflow:

Detailed Steps:

-

Cell Treatment: Treat cells with ULK-101 in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified time. The lysosomal inhibitor prevents the degradation of LC3-II, allowing for the measurement of autophagic flux.

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for LC3.

-

Detection and Analysis: Use a secondary antibody and a detection reagent to visualize the LC3-I and LC3-II bands. The amount of LC3-II, particularly the difference in its levels in the presence and absence of a lysosomal inhibitor, is indicative of the autophagic flux.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. diva-portal.org [diva-portal.org]

- 8. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UK-101 in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in cellular homeostasis. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. UK-101 has emerged as a key investigative tool and potential therapeutic agent that targets a specific component of the UPS, the immunoproteasome. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its role in the ubiquitin-proteasome system, and its effects on cellular processes, particularly in the context of cancer. This document details quantitative data on its activity, comprehensive experimental protocols, and visual representations of its molecular interactions and experimental applications.

Introduction to the Ubiquitin-Proteasome System

The UPS is the primary non-lysosomal pathway for protein degradation in eukaryotic cells. It involves two major steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome. The 26S proteasome is a large, multi-catalytic protease complex composed of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated proteins.

In addition to the constitutive proteasome present in all cells, a specialized form known as the immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines. The immunoproteasome contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). These specialized subunits alter the proteolytic activity of the proteasome, enhancing its ability to generate antigenic peptides for presentation by MHC class I molecules. Beyond its role in the immune system, the immunoproteasome is increasingly recognized for its involvement in cancer cell survival and proliferation.

This compound: A Selective Immunoproteasome Inhibitor

This compound is a potent and selective small molecule inhibitor of the β1i (LMP2) subunit of the immunoproteasome.[1] It is an epoxyketone-based irreversible inhibitor that covalently modifies the N-terminal threonine residue of the LMP2 subunit, thereby blocking its catalytic activity.[2] This selectivity for the immunoproteasome over the constitutive proteasome makes this compound a valuable tool for dissecting the specific functions of the immunoproteasome and a promising candidate for targeted cancer therapy with potentially reduced side effects compared to broad-spectrum proteasome inhibitors.

Quantitative Data on this compound Activity

The inhibitory activity and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Target Subunit | Reference |

| IC50 | 104 nM | β1i (LMP2) | [1][3] |

| IC50 | 15 µM | β1c | [1][3] |

| IC50 | 1 µM | β5 | [1][3] |

Table 1: Inhibitory Concentration (IC50) of this compound against Proteasome Subunits. This table highlights the potent and selective inhibition of the β1i (LMP2) subunit by this compound compared to its constitutive counterpart (β1c) and the β5 subunit.

| Cell Line | Treatment | IC50 | Reference |

| PC-3 (Prostate Cancer) | This compound | Varies with LMP2 expression | [4][5] |

| PC-3 + IFN-γ | This compound | Increased IC50 | [5] |

Table 2: Cell-Based IC50 Values for this compound. This table illustrates the impact of LMP2 expression levels on the cytotoxic efficacy of this compound in the PC-3 prostate cancer cell line. Treatment with interferon-gamma (IFN-γ) upregulates LMP2 expression, leading to a higher IC50 value.[5]

Mechanism of Action of this compound

This compound exerts its effects primarily through the selective and covalent inhibition of the LMP2 subunit of the immunoproteasome. This inhibition disrupts the normal proteolytic activity of the immunoproteasome, leading to the accumulation of polyubiquitinated proteins within the cell.[2] This accumulation of undegraded proteins induces cellular stress, ultimately triggering apoptotic cell death.[2][6]

Interestingly, the mechanism of this compound-induced apoptosis appears to differ from that of broad-spectrum proteasome inhibitors like bortezomib. Studies have shown that this compound does not block the degradation of IκBα, a key step in the canonical NF-κB signaling pathway that is inhibited by bortezomib.[6] This suggests that this compound's anticancer activity may be mediated through an NF-κB-independent mechanism.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.

Figure 1: Proposed Signaling Pathway of this compound-Induced Apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., PC-3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 48 hours).[7]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Proteasome Activity Assay (Proteasome-Glo™ Assay)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[9]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Proteasome-Glo™ Cell-Based Reagent (containing luminogenic substrate Suc-LLVY-aminoluciferin)

-

Luminometer

Procedure:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Lyse the cells and collect the supernatant containing the proteasomes.

-

Determine the protein concentration of the lysates.

-

In a white-walled 96-well plate, add an equal volume of cell lysate and Proteasome-Glo™ reagent.[10][11]

-

Measure the luminescence using a luminometer. The signal is proportional to the proteasome activity.

Western Blotting for LMP2 Modification and Apoptosis Markers

Western blotting is used to visualize the covalent modification of LMP2 by this compound and to detect markers of apoptosis, such as cleaved PARP and cleaved caspase-3.[9]

Materials:

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LMP2, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time and lyse the cells.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. An upward shift in the molecular weight of the LMP2 band indicates covalent modification by this compound.[9] The presence of cleaved PARP and cleaved caspase-3 bands indicates the induction of apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

References

- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

- 6. A selective inhibitor of the immunoproteasome subunit LMP2 induces apoptosis in PC-3 cells and suppresses tumour growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]

- 11. Cell-Based Proteasome-Glo™ Assays [promega.jp]

A Technical Guide to the Preliminary Cytotoxic Profile of UK-101

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial cytotoxic investigations of UK-101, a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2). The data herein summarizes its effects on cancer cell viability, outlines the methodologies used for its evaluation, and visualizes its proposed mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound was evaluated across a panel of human cancer cell lines. The primary endpoint for efficacy was the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| PC-3 | Prostate Cancer | 104 | 24 hours |

Data compiled from publicly available information indicating this compound's potent activity against prostate cancer cells.[1]

Further studies demonstrate that this compound's cytotoxic effects are dose-dependent. Treatment of PC-3 prostate cancer cells with this compound at concentrations ranging from 2-8 μM for 24 hours resulted in a significant, dose-dependent increase in apoptosis and cell cycle arrest at the G1 phase.[1] This was accompanied by a corresponding increase in the cleavage of PARP (Poly (ADP-ribose) polymerase), a key indicator of apoptosis.[1]

Proposed Mechanism of Action

This compound selectively targets the β1i (LMP2) subunit of the immunoproteasome.[1] The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby regulating key cellular processes such as cell cycle progression, signal transduction, and apoptosis. By inhibiting the immunoproteasome, this compound disrupts protein homeostasis, leading to an accumulation of polyubiquitinated proteins.[2] This disruption induces cellular stress, triggers cell cycle arrest, and ultimately leads to programmed cell death (apoptosis).[1][2]

Experimental Methodologies

The evaluation of this compound's cytotoxicity relies on established in vitro cell-based assays. The following sections detail the protocols for the key experiments cited.

A standardized workflow is employed to assess the cytotoxic effects of this compound on cancer cell lines. This ensures reproducibility and consistency across experiments.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[4] Incubate the plate in a humidified atmosphere at 37°C with 5% CO2 to allow for cell adherence.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).[1]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble purple formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the samples within 1 hour using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Subtract the background absorbance from the blank wells. Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

To further characterize the mode of cell death induced by this compound, flow cytometry is employed.

-

Cell Cycle Analysis: Cells are treated with this compound for 24 hours, harvested, and fixed in ethanol. They are then stained with a DNA-intercalating dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G1 phase is indicative of G1 arrest.[1]

-

Apoptosis Assay (Annexin V/PI Staining): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a viability dye that enters cells with compromised membranes). The stained cell populations are then quantified using flow cytometry. A dose-dependent increase in the Annexin V-positive population confirms the induction of apoptosis.[1]

Disclaimer: This document is intended for informational purposes for a scientific audience. The data and protocols are based on publicly available research and standard laboratory practices. Further research is required to fully elucidate the clinical potential of this compound.

References

Methodological & Application

Application Notes and Protocols for UK-101 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-101 is a potent and selective small molecule inhibitor of the immunoproteasome subunit β1i, also known as low molecular mass polypeptide 2 (LMP2).[1][2][3] The immunoproteasome is a specialized form of the proteasome that is highly expressed in hematopoietic cells and can be induced in other cell types by inflammatory cytokines. Its elevated expression in various cancer types, in contrast to its limited expression in most normal tissues, makes it an attractive target for cancer therapy.[1][2] this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent.[1][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its anti-cancer effects.

Mechanism of Action

This compound selectively and covalently modifies the LMP2 subunit of the immunoproteasome, inhibiting its chymotrypsin-like activity.[4] This inhibition disrupts the normal protein degradation process within the cell, leading to the accumulation of polyubiquitinated proteins.[4] The downstream consequences of LMP2 inhibition by this compound include the induction of apoptosis, characterized by the cleavage of PARP and caspase-3, and cell cycle arrest at the G1 phase, which is associated with the accumulation of the cyclin-dependent kinase inhibitor p27.[5] Furthermore, emerging evidence suggests a role for LMP2 in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[6][7] Inhibition of LMP2 may therefore also exert its anti-cancer effects through the modulation of this critical pathway.

Caption: Signaling pathway of this compound in cancer cells.

Data Presentation

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| PC-3 | Prostate Cancer | MTS Assay | ~5 | 48 | [5] |

| DLD-1 | Colon Cancer | MTS Assay | Moderate | 48 | [5] |

| SW480 | Colon Cancer | MTS Assay | High | 48 | [5] |

| HCT-116 | Colon Cancer | Not Specified | Not Specified | Not Specified | [5] |

| NCI-H727 | Non-Small Cell Lung Cancer | CellTiter 96 AQueous One | Not Specified | 72 | MedChemExpress |

| Raji | Burkitt's Lymphoma | Not Specified | 0.104 | Not Specified | MedChemExpress |

Table 2: Effects of this compound on Cell Cycle and Apoptosis in PC-3 Cells

| Parameter | Concentration (µM) | Effect | Incubation Time (h) | Reference |

| Cell Cycle | 1 - 8 | G1 Phase Arrest | 24 | MedChemExpress |

| Apoptosis | 2 - 8 | Induction of Apoptosis | 24 | MedChemExpress |

| p27 Accumulation | 1 - 8 | Increased | 24 | MedChemExpress |

| PARP Cleavage | 1 - 8 | Increased | 24 | MedChemExpress |

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTS Assay)

This protocol is adapted for determining the effect of this compound on the proliferation and viability of adherent cancer cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest (e.g., PC-3, DLD-1)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Caption: Workflow for a cell proliferation/cytotoxicity assay using MTS.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate overnight to allow for attachment.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 24 hours).

-

-

Cell Harvesting and Staining:

-

Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.